Rankinidine

説明

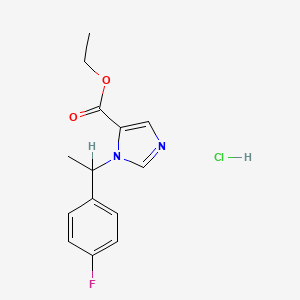

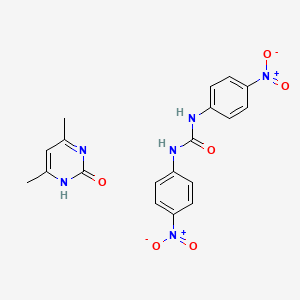

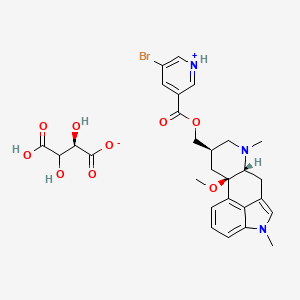

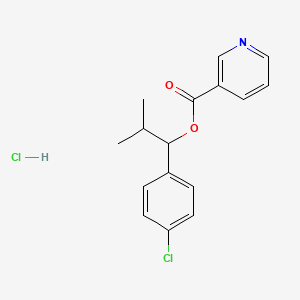

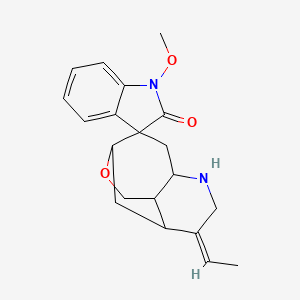

Rankinidine is a humantenine-type alkaloid isolated from Gelsemium . It’s also known as 4-demethylhumantenine .

Molecular Structure Analysis

The molecular structure of this compound is influenced by various intramolecular hydrogen bonds . These bonds play a crucial role in the structural rearrangements leading to the folding process . The geometry of the this compound molecule is mainly determined by these hydrogen bonds .科学的研究の応用

Metabolic Pathways and Species-Specific Differences

- Study: "A High Resolution Mass Spectrometric Approach to a Qualitative and Quantitative Comparative Metabolism of the Humantenine-type alkaloid Rankinidine" (Gong et al., 2022).

- Key Findings: This study explored the in vitro metabolic pathways of this compound, identifying 11 metabolites and five main metabolic pathways. It revealed significant species-specific differences in the metabolism of this compound in various liver microsomes (human, rat, goat, pig). The main metabolic pathway in pig and goat liver microsomes was oxidation, while in humans and rats, it was demethylation and reduction. These insights are crucial for understanding this compound's metabolism across different species and could inform future in vivo studies and the development of treatments based on this compound (Gong et al., 2022).

作用機序

Target of Action

Rankinidine, also known as Ranitidine, is a histamine H2-receptor antagonist . Its primary targets are the histamine H2 receptors found in gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.

Mode of Action

This compound acts as a competitive, reversible inhibitor of the action of histamine at the histamine H2 receptors . By blocking these receptors, this compound prevents histamine from stimulating the secretion of gastric acid . This results in decreased gastric acid secretion and gastric volume, and reduced hydrogen ion concentration .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway. Under normal conditions, the hormone gastrin stimulates the release of histamine, which then binds to histamine H2 receptors, leading to the secretion of gastric acid . By inhibiting the action of histamine on these receptors, this compound disrupts this pathway, leading to a decrease in gastric acid secretion .

Result of Action

The primary result of this compound’s action is a decrease in gastric acid secretion. This can help prevent and treat gastric-acid associated conditions, including ulcers, gastroesophageal reflux disease (GERD), and conditions that pathologically raise gastric acid levels . The decrease in gastric acid secretion can relieve uncomfortable symptoms associated with these conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH level can affect the drug’s solubility and absorption. Additionally, certain substances in the environment, such as other drugs or compounds, can interact with this compound, potentially affecting its action . .

将来の方向性

The future research directions for Rankinidine could involve elucidating the major in vitro metabolic pathways of this compound and comparing the formation of its metabolites in human, rat, goat, and pig liver microsomes . This could help to explain the mechanism behind the toxicity differences of this compound .

特性

IUPAC Name |

(7Z)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-12-10-21-16-9-20(18-8-13(12)14(16)11-25-18)15-6-4-5-7-17(15)22(24-2)19(20)23/h3-7,13-14,16,18,21H,8-11H2,1-2H3/b12-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRGGMATGWCUBP-KGVSQERTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CNC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CNC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106466-66-4 | |

| Record name | Rankinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106466664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Rankinidine and where is it found?

A1: this compound is an oxindole alkaloid found in the Gelsemium genus, specifically isolated from the stem of Gelsemium rankinii []. It belongs to the humantenine-type alkaloids, which are known for their structural complexity and potential biological activity [, ].

Q2: How is this compound metabolized in different species?

A2: Research using high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (LC-QTOF) identified 11 metabolites of this compound and five main metabolic pathways: demethylation, reduction, oxidation, oxidation & reduction, and demethylation & oxidation []. Significantly, there are qualitative and quantitative species-specific differences in this compound metabolism. For example, pigs and goats showed a higher capacity for this compound oxidation compared to humans and rats, while the latter two exhibited higher demethylation and reduction abilities [].

Q3: What are the implications of these metabolic differences?

A3: The species-specific metabolic differences of this compound in human, pig, goat, and rat liver microsomes could help explain the variation in toxicity observed with Gelsemium species []. Understanding these metabolic pathways is crucial for future in vivo studies and for assessing the potential risks and benefits of this compound and related compounds.

Q4: Has the synthesis of this compound been explored?

A4: Yes, researchers have investigated copper(II)-mediated oxidative coupling reactions as a route to synthesize nitrogen-heterocycles, including the oxindole core structure found in this compound []. This approach holds promise for developing efficient synthetic strategies for this compound and other structurally complex alkaloids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。